molecular formula C16H12ClN3O2S B2356072 N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021107-22-1

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2356072
CAS RN: 1021107-22-1
M. Wt: 345.8
InChI Key: BINZVGMYGHFMAD-UHFFFAOYSA-N
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Description

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide, also known as CTPI, is a novel compound that has gained significant attention in the field of scientific research. CTPI is a small molecule that has been synthesized using a unique approach, and it has shown promising results in various applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide belongs to a class of compounds that exhibit significant interest in the synthesis of heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The synthesis and reactivity of furan-2-carboxamide derivatives have been extensively studied, showcasing their versatility in forming various heterocyclic frameworks. For instance, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous pyridine, demonstrating the reactivity of furan-2-carboxamide derivatives in constructing complex heterocyclic systems (El’chaninov et al., 2017).

Amplifiers of Phleomycin

Compounds related to furan-2-carboxamide derivatives have been explored for their role as amplifiers of phleomycin against Escherichia coli, indicating their potential in enhancing antibiotic efficacy. This application is crucial for developing new strategies to combat antibiotic resistance, one of the significant challenges in modern medicine (Brown & Cowden, 1982).

properties

IUPAC Name

N-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINZVGMYGHFMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)furan-2-carboxamide

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